molecular formula C4H6N4O2S B6274637 6-aminopyridazine-3-sulfonamide CAS No. 930599-68-1

6-aminopyridazine-3-sulfonamide

Cat. No.: B6274637
CAS No.: 930599-68-1
M. Wt: 174.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-aminopyridazine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides . It is an organo-sulfur compound containing the -SO2NH2 group and a distinct 6-membered heterocyclic ring . It is used in the field of medicinal chemistry due to its unique physicochemical properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridazine ring, which is endowed with unique physicochemical properties. These include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .

Mechanism of Action

Target of Action

6-Aminopyridazine-3-sulfonamide is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets .

Mode of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid . This inhibition of folic acid synthesis is crucial as it is essential for the further production of DNA in bacteria .

Biochemical Pathways

It is known that pyridazine derivatives can affect a wide range of physiological effects . As a sulfonamide, it likely interferes with the synthesis of folic acid, a crucial component in the production of DNA .

Pharmacokinetics

The physicochemical properties inherent to pyridazine and its fused homologues distinguish it from other azines in a way that can be advantageous when deployed judiciously .

Result of Action

In vivo, sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. The intensive utilization of sulfonamides has led to the widespread contamination of the environment with these xenobiotic compounds . Consequently, bacteria inhabiting a wide diversity of environmental compartments have been in contact with sulfonamides for almost 90 years .

Advantages and Limitations for Lab Experiments

The use of 6-aminopyridazine-3-sulfonamide in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it is a versatile building block in organic synthesis, as it can be used to synthesize a variety of compounds with different biological activities.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not stable in aqueous solutions, and it can decompose in the presence of light and air. In addition, it is not soluble in most organic solvents, and it can be difficult to handle in a laboratory setting.

Future Directions

The potential applications of 6-aminopyridazine-3-sulfonamide are vast and varied. Research into the potential therapeutic applications of this compound is ongoing, and there are a number of potential future directions for research. These include the development of new synthesis methods for this compound, the exploration of its potential applications in the treatment of various diseases, and the further investigation of its mechanism of action. In addition, research into the potential toxicity of this compound is needed, as well as research into the potential interactions between this compound and other drugs.

Synthesis Methods

The synthesis of 6-aminopyridazine-3-sulfonamide can be achieved through a variety of methods. The most common method is the reaction of pyridine with sulfuric acid and sodium sulfite, followed by the addition of an amine. This method is simple and efficient and has been widely used in the synthesis of this compound. Other methods for the synthesis of this compound include the reaction of pyridine with sodium sulfite and sulfuric acid, followed by the addition of an amine, or the reaction of pyridine with acetic anhydride, followed by the addition of an amine.

Scientific Research Applications

6-Aminopyridazine-3-sulfonamide has been widely studied for its potential applications in drug discovery and development. It has been shown to possess a variety of bioactivities, including anti-inflammatory, antioxidant, anti-tumor, and anti-microbial activities. In addition, this compound has been studied for its potential application in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-aminopyridazine-3-sulfonamide can be achieved through a two-step process. The first step involves the synthesis of 6-aminopyridazine, which is then reacted with sulfonamide to form the final product.", "Starting Materials": [ "2,4-diaminopyridine", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "sulfonamide" ], "Reaction": [ "Step 1: Synthesis of 6-aminopyridazine", "a. Dissolve 2,4-diaminopyridine in sulfuric acid and cool the solution to 0°C.", "b. Slowly add sodium nitrite to the solution while stirring.", "c. Maintain the temperature at 0°C for 30 minutes.", "d. Add sodium hydroxide to the solution to adjust the pH to 7-8.", "e. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "f. Purify the product by recrystallization from ethanol.", "Step 2: Reaction with sulfonamide", "a. Dissolve 6-aminopyridazine in a mixture of water and ethanol.", "b. Add sulfonamide to the solution and heat under reflux for 4 hours.", "c. Cool the solution and filter the product.", "d. Wash the product with water and dry over anhydrous sodium sulfate.", "e. Purify the product by recrystallization from ethanol." ] }

930599-68-1

Molecular Formula

C4H6N4O2S

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.